Lipophilicity Divergence vs. Positional Isomer: ΔXLogP3 = 0.3
Methyl 5-chloro-6-methylpicolinate yields an XLogP3-AA of 2.1, while its positional isomer methyl 6-chloro-5-methylpicolinate records an XLogP3-AA of 2.4, representing a difference of 0.3 log units [1][2]. This corresponds to an approximately two-fold difference in the octanol-water partition coefficient (log P). The TPSA is identical at 39.2 Ų for both isomers, indicating that the lipophilicity shift is attributable solely to the different spatial arrangement of the chlorine and methyl substituents and their influence on the electronic distribution of the pyridine ring [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1 (PubChem CID 71464263) |
| Comparator Or Baseline | Methyl 6-chloro-5-methylpicolinate (CAS 178421-22-2): XLogP3-AA = 2.4 (PubChem CID 18324417) |
| Quantified Difference | ΔXLogP3 = 0.3 (isomer more lipophilic by 0.3 log units, approximately two-fold difference in P) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
A 0.3 log unit difference in predicted lipophilicity directly affects reversed-phase HPLC retention time, solid-phase extraction recovery, and permeability predictions in parallel artificial membrane permeability assays (PAMPA), making the isomers non-interchangeable in analytical and biological workflows.
- [1] PubChem CID 71464263. Methyl 5-chloro-6-methylpicolinate—Computed Properties. XLogP3-AA = 2.1. https://pubchem.ncbi.nlm.nih.gov/compound/71464263 (accessed 2026-05-02). View Source
- [2] PubChem CID 18324417. Methyl 6-chloro-5-methylpyridine-2-carboxylate—Computed Properties. XLogP3-AA = 2.4. https://pubchem.ncbi.nlm.nih.gov/compound/18324417 (accessed 2026-05-02). View Source
